molecular formula C9H6F6O2 B3042120 [2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol CAS No. 510768-15-7

[2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B3042120
CAS No.: 510768-15-7
M. Wt: 260.13 g/mol
InChI Key: MGKRETZCBQZCTI-UHFFFAOYSA-N
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Description

“[2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol” is a chemical compound that belongs to the class of trifluoromethyl ketones (TFMKs). TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . This compound has a linear formula of C8H6F4O2 and a molecular weight of 210.129 .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl-containing building blocks . For instance, a reaction involving tetrahydrofuran, 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl), 3,5-triazine, 4-amino-2-(trifluoromethyl)pyridine, and NaHCO3 has been reported . The mixture was heated to reflux (75–80 °C) for 20–24 hours .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C8H6F4O2 . It contains a phenyl ring with trifluoromethyl groups and a hydroxymethyl group attached to it .


Chemical Reactions Analysis

Trifluoromethyl ketones, including this compound, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They are used in various chemical reactions to develop compounds with unique biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive properties observed in this class of compounds .

Advantages and Limitations for Lab Experiments

The advantages of using [2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol in lab experiments include its high reactivity and selectivity in organic reactions. However, its limitations include its high cost and potential toxicity.

Future Directions

There are several future directions for the use of [2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol in scientific research. One potential direction is the development of new synthetic methodologies that utilize this compound as a reagent. Another potential direction is the investigation of its potential as a drug target for the treatment of various diseases. Additionally, the potential toxicity of this compound could be further investigated to better understand its safety profile.

Scientific Research Applications

[2,4,6-Trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science.

Safety and Hazards

The safety data sheet for a similar compound, 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, indicates that it is considered hazardous. It is a flammable liquid and vapor, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

[2,4,6-trifluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O2/c10-6-3(1-16)7(11)5(9(13,14)15)8(12)4(6)2-17/h16-17H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKRETZCBQZCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)C(F)(F)F)F)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189624
Record name 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510768-15-7
Record name 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510768-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedimethanol, 2,4,6-trifluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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